

Definitive Technical Guide: O-Alkylhydroxylamines

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Compound of Interest

Compound Name: *O*-(but-3-en-1-yl)hydroxylamine

CAS No.: 128080-06-8

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From Mechanistic Anomalies to Therapeutic Architectures

Introduction: The Alpha-Effect and Chemical Utility

O-Alkylhydroxylamines (

) represent a specialized class of nitrogenous nucleophiles that have evolved from theoretical curiosities into linchpins of modern chemical biology and pharmacology. Structurally defined by an alkoxy group directly bonded to an amino group, these compounds exhibit the alpha-effect—a phenomenon where the presence of an adjacent atom with a lone pair (oxygen) dramatically enhances the nucleophilicity of the nitrogen center beyond what basicity alone would predict.

For the drug development professional, O-alkylhydroxylamines offer two distinct value propositions:

- **Bio-orthogonal Reactivity:** They react with aldehydes and ketones under physiological conditions to form hydrolytically stable oxime ethers, a reaction critical for antibody-drug conjugates (ADCs) and protein engineering.
- **Pharmacological Pharmacophores:** The N-O bond acts as a bioisostere and transition-state mimic in enzyme inhibitors, most notably targeting Indoleamine 2,3-dioxygenase-1 (IDO1) and Base Excision Repair (BER) pathways.

Historical Genesis and Evolution

The history of O-alkylhydroxylamines is a timeline of distinguishing structural isomers and harnessing their unique reactivity.

The Early Era (1865–1930)

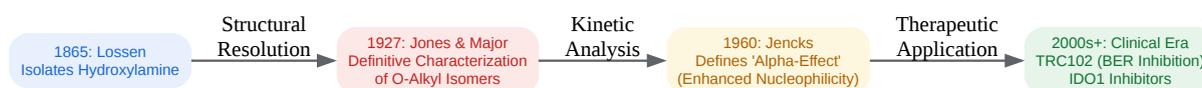
- 1865 (The Progenitor): Wilhelm Clemens Lossen isolates hydroxylamine () as its hydrochloride salt. This established the fundamental N-O framework.
- Late 19th Century: Synthetic chemists struggled to selectively alkylate hydroxylamine. Direct alkylation often resulted in N-alkylation (nitrones/amines) rather than O-alkylation due to the higher nucleophilicity of the nitrogen atom in the unsubstituted parent.
- 1927 (The Structural Definition): Lauder W. Jones and Randolph T. Major published seminal work definitively characterizing substituted O-alkylhydroxylamines. They resolved the confusion between N- and O- isomers, establishing the physicochemical baselines that guide synthesis today.

The Mechanistic Era (1960s)

- 1960 (The Alpha-Effect): Jencks and Carriuolo coined the term "alpha-effect" after observing that O-nucleophiles (like hydroxamates and O-alkylhydroxylamines) reacted with esters orders of magnitude faster than basicity-matched amines. This theoretical grounding paved the way for their use in rapid bioconjugation.

The Therapeutic Era (2000s–Present)

- Methoxyamine (TRC102): Development as a clinical-stage BER inhibitor to potentiate alkylating chemotherapies.
- IDO1 Inhibitors: Discovery of O-benzylhydroxylamine as a potent inhibitor of IDO1, mimicking the heme-bound alkylperoxy transition state.^[1]



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Figure 1: Chronological evolution of O-alkylhydroxylamines from discovery to clinical application.

Mechanistic Principles: The Alpha-Effect

Understanding the alpha-effect is non-negotiable for designing experiments involving these compounds.

The Phenomenon

In

reactions and carbonyl additions, O-alkylhydroxylamines (

) are significantly less basic than their amine counterparts (e.g., methylamine,

), yet they react 10–100 times faster with electrophiles.

Theoretical Models

- Ground State Destabilization: Electron-electron repulsion between the lone pairs on N and O raises the energy of the ground state (HOMO), reducing the activation energy required to reach the transition state.
- Transition State Stabilization: Secondary orbital interactions between the O-lone pair and the antibonding orbitals of the electrophile stabilize the transition state.

Implication for Protocols: Reactions can often be performed at acidic pH (4–6), where the O-alkylhydroxylamine remains unprotonated and nucleophilic, while competing amino groups (e.g., Lysine residues on proteins) are protonated and inert.

Synthetic Methodologies

Synthesis has shifted from difficult alkylations to reliable deprotection strategies.

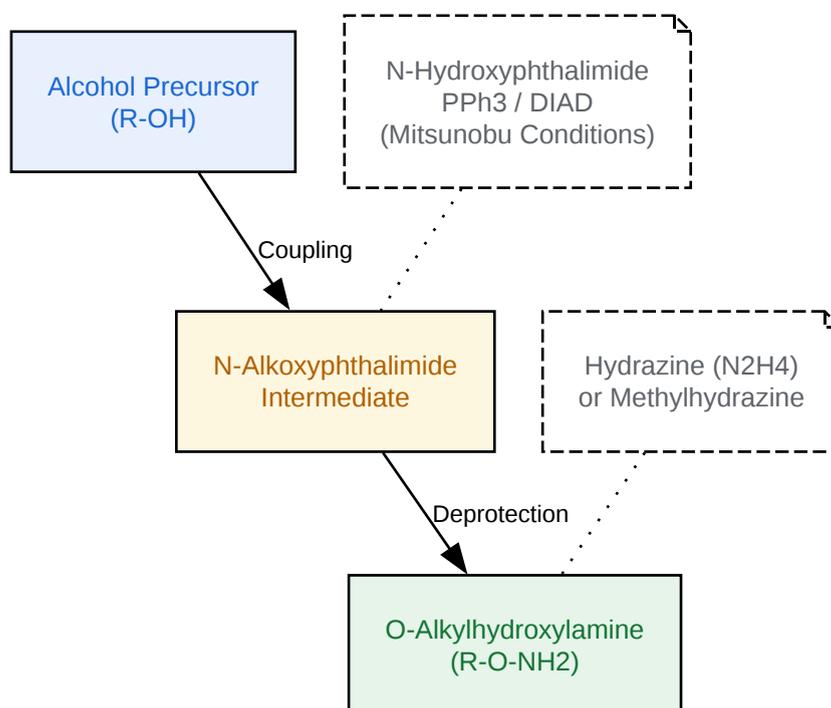
Classical Route: Oxime Alkylation

The most scalable industrial method involves the O-alkylation of a ketoxime (like acetone oxime), followed by acid hydrolysis.

- Step 1:
- Step 2:
- Pros: Cheap reagents. Cons: Requires volatile ketone removal; harsh hydrolysis.

Laboratory Standard: The Gabriel-Mitsunobu Route

For synthesizing complex O-alkylhydroxylamines (e.g., drug linkers), the phthalimide route is preferred due to high fidelity and mild deprotection.



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Figure 2: The Gabriel-Mitsunobu pathway for precise synthesis of O-alkylhydroxylamines.

Applications in Drug Discovery[2][3] IDO1 Inhibition (Immuno-Oncology)

Indoleamine 2,3-dioxygenase-1 (IDO1) suppresses T-cell activity in tumors.

- Mechanism: IDO1 catalyzes the oxidative cleavage of tryptophan. The reaction proceeds through an alkylperoxy transition state.
- O-Alkyl Role: O-benzylhydroxylamine binds to the heme iron of IDO1.[1][2] The N-O bond acts as a stable mimic of the transient intermediate, competitively inhibiting the enzyme with sub-micromolar potency.[1]

Base Excision Repair (BER) Inhibition

- Compound: Methoxyamine (TRC102).
- Mechanism: Chemotherapy (e.g., Temozolomide) damages DNA. The BER pathway repairs this via AP sites (apurinic/apyrimidinic sites).[3] Methoxyamine reacts covalently with the aldehyde of the AP site (via oxime formation), "capping" the damage and preventing repair. This forces the cell into apoptosis, potentiating the cytotoxicity of the primary drug.

Bioconjugation (Oxime Ligation)

Used to attach PEG, toxins, or fluorophores to antibodies.

- Selectivity: Reacts exclusively with aldehydes/ketones (introduced via non-natural amino acids or glycan oxidation) in the presence of all natural amino acid side chains.
- Stability: The resulting oxime ether () is stable in plasma, unlike hydrazones () which slowly hydrolyze.

Experimental Protocols

Protocol A: Synthesis of O-Benzylhydroxylamine (Phthalimide Route)

A self-validating protocol for generating high-purity material.

Reagents:

- Benzyl alcohol (1.0 eq)
- N-Hydroxyphthalimide (1.1 eq)
- Triphenylphosphine (, 1.1 eq)
- Diisopropyl azodicarboxylate (DIAD, 1.1 eq)
- Hydrazine monohydrate
- Solvent: Dry THF

Procedure:

- Coupling: Dissolve Benzyl alcohol, N-Hydroxyphthalimide, and in dry THF under Argon. Cool to 0°C.
- Addition: Add DIAD dropwise over 30 mins. The solution will turn yellow/orange. Allow to warm to RT and stir for 4–12 hours.
 - Validation: Monitor TLC (Hexane/EtOAc 7:3). Disappearance of alcohol indicates completion.
- Isolation: Concentrate in vacuo. Triturate the residue with cold methanol to precipitate the N-benzyloxyphthalimide intermediate. Filter and dry.[4]
- Deprotection: Suspend the intermediate in ethanol. Add Hydrazine monohydrate (3.0 eq). Heat to reflux for 1 hour.
 - Observation: A heavy white precipitate (phthalhydrazide) will form.
- Purification: Cool to RT. Filter off the white solid. Concentrate the filtrate. Dissolve residue in , wash with 1M NaOH (to remove traces of phthalimide), then extract into 1M HCl.

- Final Salt: Lyophilize the acidic aqueous layer to obtain O-benzylhydroxylamine hydrochloride as a white solid.

Protocol B: Kinetic Analysis of Oxime Ligation

Standard assay to determine reactivity constants (

).

Reagents:

- Substrate: 4-Nitrobenzaldehyde (100 μ M)
- Nucleophile: O-Alkylhydroxylamine (1–10 mM)
- Buffer: 0.1M Phosphate/Citrate, pH 4.5

Procedure:

- Prepare buffer solution at pH 4.5 (optimal for aniline-catalyzed or uncatalyzed ligation).
- Dissolve 4-Nitrobenzaldehyde in DMSO (stock) and dilute into buffer.
- Add O-Alkylhydroxylamine (in excess, pseudo-first-order conditions).
- Detection: Monitor the decrease in absorbance of the aldehyde (approx. 265 nm) or the shift in spectrum using UV-Vis spectrophotometry over 60 minutes.
- Calculation: Plot
vs. time to derive

Data Summary: Reactivity & Properties[7]

Property	Hydroxylamine ()	O-Methylhydroxylamine ()	Methylamine ()
pKa (Conjugate Acid)	~6.0	4.6	10.6
Nucleophilicity (Alpha-Effect)	High	Very High	Moderate (basicity driven)
Oxime Stability (Hydrolysis)	Moderate	High (Stable)	N/A (Forms Imine - Unstable)
Major Application	Industrial Nylon Synth.	Drug Potentiator (BER)	General Synthesis

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